
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one is a complex organic compound with a unique structure that includes a pyranone ring and a phenyl-substituted butenone side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones under acidic or basic conditions to form the pyranone ring. The phenylbutenone side chain can be introduced through aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory enzymes and cytokines.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one: shares structural similarities with other pyranone derivatives and phenylbutenone compounds.
2H-pyran-2-one derivatives: These compounds often exhibit similar chemical reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
539827-21-9 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
4-hydroxy-6-(2-oxo-4-phenylbut-3-enyl)pyran-2-one |
InChI |
InChI=1S/C15H12O4/c16-12(7-6-11-4-2-1-3-5-11)8-14-9-13(17)10-15(18)19-14/h1-7,9-10,17H,8H2 |
Clave InChI |
LLVTWOUSIFFNHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)CC2=CC(=CC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


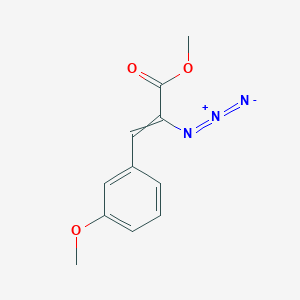
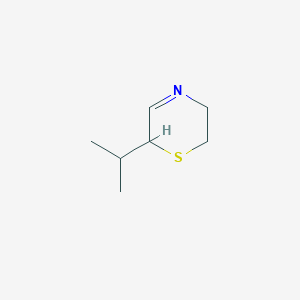
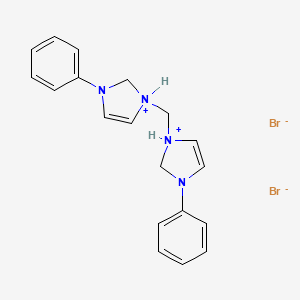
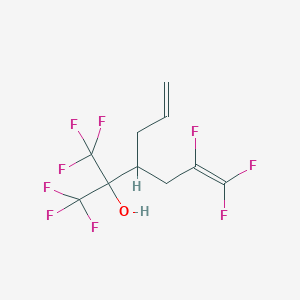
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
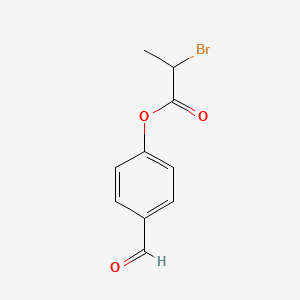
![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
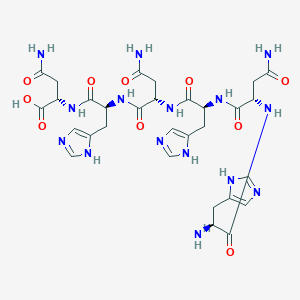
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
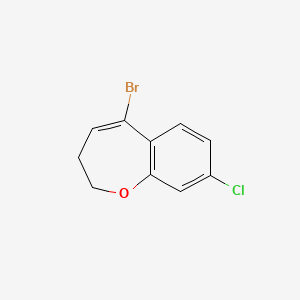
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)
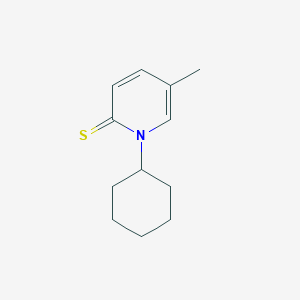
![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
